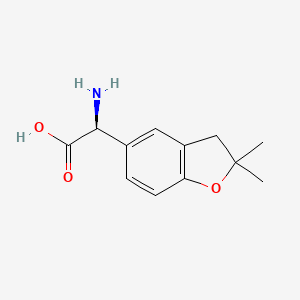
(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid is a chiral amino acid derivative This compound features a benzofuran ring system, which is a fused aromatic ring structure, and an amino acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving an ortho-quinone methide and a sulfur ylide.
Introduction of the Amino Acid Moiety: The amino acid moiety can be introduced through a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis to create complex molecules with specific stereochemistry.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the synthesis of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran-5-ylboronic acid: Shares the benzofuran ring system but differs in the functional groups attached.
Thiazole derivatives: Contain a different heterocyclic ring but have similar applications in medicinal chemistry.
Uniqueness
(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid is unique due to its chiral center and the presence of both an amino acid moiety and a benzofuran ring. This combination of structural features makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2,2-dimethyl-3H-1-benzofuran-5-yl)acetic acid |
InChI |
InChI=1S/C12H15NO3/c1-12(2)6-8-5-7(10(13)11(14)15)3-4-9(8)16-12/h3-5,10H,6,13H2,1-2H3,(H,14,15)/t10-/m0/s1 |
Clé InChI |
DBGGZEPUHUKXSS-JTQLQIEISA-N |
SMILES isomérique |
CC1(CC2=C(O1)C=CC(=C2)[C@@H](C(=O)O)N)C |
SMILES canonique |
CC1(CC2=C(O1)C=CC(=C2)C(C(=O)O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




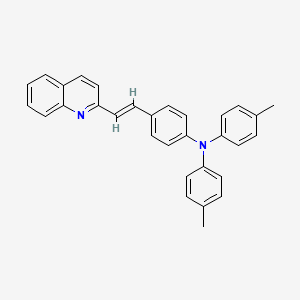
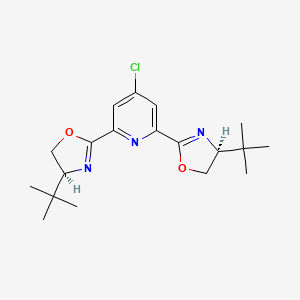
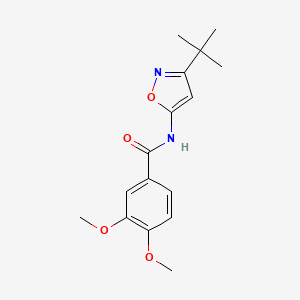
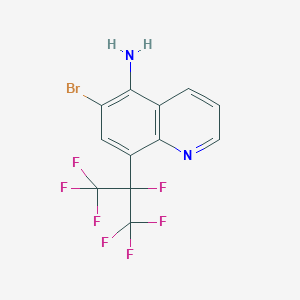

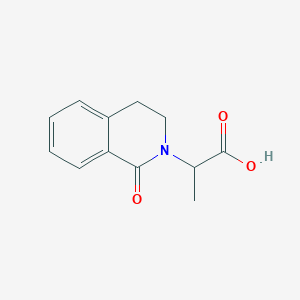

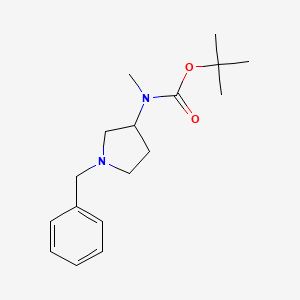
![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)

![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)
![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)
